5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-methylpropylidene)hydrazone
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Overview
Description
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylpropylidene)hydrazone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazinone core, which is known for its diverse biological activities, and a morpholinylmethyl group, which enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylpropylidene)hydrazone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the pyridazinone core with a morpholine derivative, often using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Attachment of the Phenyl Group: This can be done via a Friedel-Crafts acylation reaction using phenyl halides and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of the Hydrazone: The final step involves the condensation of the pyridazinone derivative with an appropriate hydrazine compound under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylpropylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylpropylidene)hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylpropylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Phenol, 4,4’-(1-methylpropylidene)bis[2-methyl-]
Uniqueness
Compared to similar compounds, 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylpropylidene)hydrazone stands out due to its unique combination of a pyridazinone core and a morpholinylmethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
104257-58-1 |
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Molecular Formula |
C19H25N5O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-5-(morpholin-4-ylmethyl)-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C19H25N5O/c1-3-15(2)20-21-18-13-17(14-24-9-11-25-12-10-24)19(23-22-18)16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3,(H,21,22)/b20-15+ |
InChI Key |
WJPYAWFHGZPFNV-HMMYKYKNSA-N |
Isomeric SMILES |
CC/C(=N/NC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)/C |
Canonical SMILES |
CCC(=NNC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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